![molecular formula C35H47N7O2 B611579 N-[(1,2-Dihydro-1,6-dimethyl-2-oxo-4-propyl-3-pyridinyl)methyl]-N-methyl-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide CAS No. 1433200-49-7](/img/structure/B611579.png)
N-[(1,2-Dihydro-1,6-dimethyl-2-oxo-4-propyl-3-pyridinyl)methyl]-N-methyl-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide
Overview
Description
UNC2400 is a negative control for assays of UNC1999.
Scientific Research Applications
Biomedical Research
UNC2400, like other chemical probes, has a prominent role in biomedical research . It’s used to understand the function of a targeted protein at the mechanistic level .
Cell-based Studies
UNC2400 is used as a negative control in cell-based studies . This helps researchers to distinguish between effects due to the target’s presence in the cell, and effects due to the inhibition of catalytic or protein-protein interactions .
Target Validation Research
UNC2400 can be used in target validation research. The development of first-in-class drugs often begins with the identification of a new target from -omics screens .
Pharmacological Modulation Studies
UNC2400 can be used in studies evaluating whether the pharmacological modulation of an identified target could lead to therapeutic efficacy .
Protein Function Studies
UNC2400 can be used to understand the function of a protein of interest at the mechanistic level .
Comparative Studies
UNC2400, due to its lower potency compared to UNC1999, can be used in comparative studies to understand the effects of different potencies of similar compounds .
Mechanism of Action
UNC2400, also known as BCP08267 or N-[(1,2-Dihydro-1,6-dimethyl-2-oxo-4-propyl-3-pyridinyl)methyl]-N-methyl-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide, is a chemical compound with a variety of potential applications in biomedical research .
Target of Action
UNC2400 is a close analog of UNC1999, which is a selective inhibitor of both EZH2 and EZH1 . These are histone-lysine N-methyltransferase enzymes, which play a crucial role in gene expression and have been implicated in various cancers .
Mode of Action
UNC2400 acts as a negative control for cell-based studies, with over 1000-fold lower potency than UNC1999 . It is used to assess the off-target effects of UNC1999 .
Biochemical Pathways
The primary biochemical pathway affected by UNC2400 is the methylation of histone H3 at lysine 27 (H3K27), a process catalyzed by EZH2 and EZH1 . This post-translational modification is associated with transcriptional repression .
Pharmacokinetics
Its close analog unc1999 has been shown to be orally bioavailable, suggesting potential for similar adme properties .
Result of Action
UNC1999 suppresses global H3K27 trimethylation/dimethylation (H3K27me3/2) and inhibits the growth of certain leukemia cells .
Action Environment
It is known that the effectiveness of chemical probes like unc2400 can be influenced by experimental design, including the concentration used in cell-based assays .
properties
IUPAC Name |
N-[(1,6-dimethyl-2-oxo-4-propylpyridin-3-yl)methyl]-N-methyl-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H47N7O2/c1-9-10-26-17-25(6)39(8)35(44)31(26)22-38(7)34(43)29-18-28(19-32-30(29)21-37-42(32)24(4)5)27-11-12-33(36-20-27)41-15-13-40(14-16-41)23(2)3/h11-12,17-21,23-24H,9-10,13-16,22H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSQHIRDVVFJSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)N(C(=C1)C)C)CN(C)C(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H47N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,2-Dihydro-1,6-dimethyl-2-oxo-4-propyl-3-pyridinyl)methyl]-N-methyl-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary role of UNC2400 in studying EZH2 and EZH1?
A: UNC2400 serves as a negative control compound in research studying the effects of EZH2 and EZH1 inhibition []. It is structurally similar to the active inhibitor UNC1999 but possesses significantly lower potency (>1,000-fold) []. Researchers use UNC2400 to distinguish between on-target effects of EZH2/EZH1 inhibition by UNC1999 and any potential off-target effects unrelated to these enzymes.
Q2: How does the activity of UNC2400 compare to UNC1999 in cellular assays?
A: UNC2400 does not exhibit the same cellular effects as UNC1999. For example, unlike UNC1999, UNC2400 does not induce changes in global H3K27me3/2 levels, affect the expression of polycomb target genes, or impact the growth of MLL-rearranged leukemia cells [, ]. This difference in activity highlights the specificity of UNC1999 for EZH2 and EZH1 and supports the use of UNC2400 as a negative control in related research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.